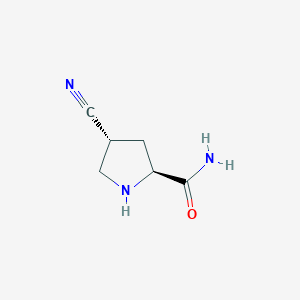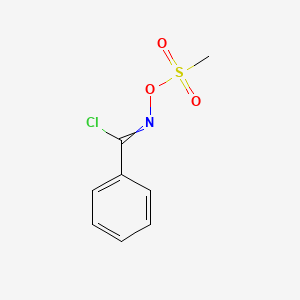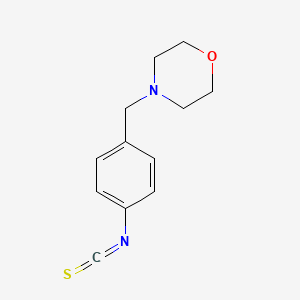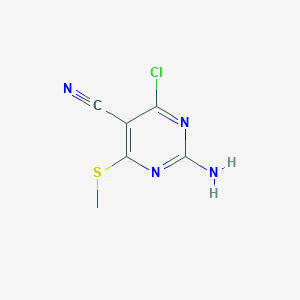
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate
概要
説明
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is an organic compound with a complex structure that includes an ethyl ester, an aminoethoxy group, and a methoxy group attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(2-aminoethoxy)-3-methoxybenzoic acid. This intermediate can be synthesized by reacting 4-hydroxy-3-methoxybenzoic acid with 2-aminoethanol under acidic conditions to form the aminoethoxy derivative. The final step involves esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(2-aminoethoxy)-3-methoxybenzaldehyde or 4-(2-aminoethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(2-aminoethoxy)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of ethyl 4-(2-aminoethoxy)-3-methoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds with active sites, while the methoxy and ester groups can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate the activity of specific biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-(2-Aminoethoxy)-3-methoxybenzoic acid: Lacks the ethyl ester group but shares similar structural features.
Ethyl 4-(2-hydroxyethoxy)-3-methoxybenzoate: Contains a hydroxy group instead of an amino group.
Ethyl 4-(2-aminoethoxy)-3-hydroxybenzoate: Contains a hydroxy group instead of a methoxy group.
Uniqueness
Ethyl 4-(2-aminoethoxy)-3-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
ethyl 4-(2-aminoethoxy)-3-methoxybenzoate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)9-4-5-10(17-7-6-13)11(8-9)15-2/h4-5,8H,3,6-7,13H2,1-2H3 |
InChIキー |
MBHKQVSVPVZHBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCN)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
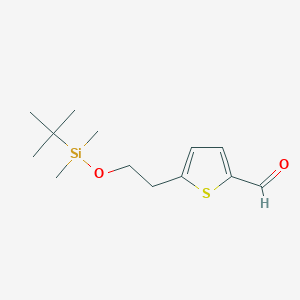

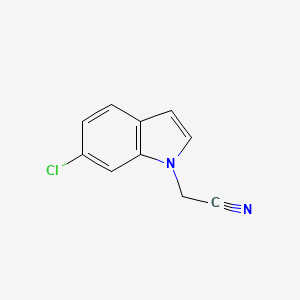
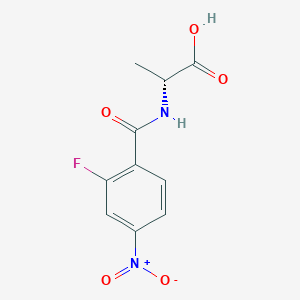



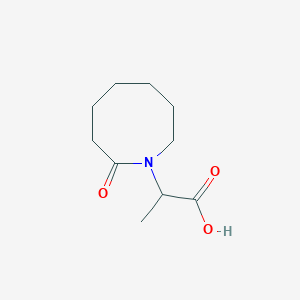
![Ethyl7-chloro-4-oxo-4H-pyrimido[1,2-b]pyridazine-3-carboxylate](/img/structure/B8315299.png)

